

# "5-Chloro-1,2,3,4-tetrahydro-1,6-naphthyridine" fundamental properties

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## Compound of Interest

**Compound Name:** 5-Chloro-1,2,3,4-tetrahydro-1,6-naphthyridine

**Cat. No.:** B1372489

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An In-depth Technical Guide to **5-Chloro-1,2,3,4-tetrahydro-1,6-naphthyridine**: Properties, Synthesis, and Reactivity

**Abstract:** This technical guide provides a comprehensive overview of the fundamental properties, synthesis, and chemical reactivity of **5-Chloro-1,2,3,4-tetrahydro-1,6-naphthyridine**. This heterocyclic compound serves as a valuable building block in medicinal chemistry and drug discovery, primarily due to its unique structural features: a saturated nitrogen-containing ring fused to a substituted pyridine, offering multiple vectors for chemical modification. This document is intended for researchers, chemists, and drug development professionals, providing both foundational knowledge and practical insights into the utilization of this versatile scaffold.

## Introduction and Significance

The 1,2,3,4-tetrahydro-1,6-naphthyridine core is a "privileged scaffold" in medicinal chemistry. This structural motif rigidly positions substituents in three-dimensional space, which is advantageous for optimizing interactions with biological targets. The fusion of a saturated piperidine ring with a pyridine ring imparts a desirable combination of properties, including improved solubility and a high fraction of  $sp^3$ -hybridized carbons ( $Fsp^3$ ), a feature often correlated with higher clinical success rates for drug candidates.

The subject of this guide, **5-Chloro-1,2,3,4-tetrahydro-1,6-naphthyridine** (CAS No. 98490-61-0), is a particularly useful derivative. The chlorine atom at the C-5 position is not merely a

substituent but a versatile synthetic handle. It activates the pyridine ring for nucleophilic aromatic substitution and serves as an anchor point for transition-metal-catalyzed cross-coupling reactions. This dual reactivity allows for the systematic and modular synthesis of diverse chemical libraries, making it an important intermediate for structure-activity relationship (SAR) studies.

## Physicochemical and Structural Properties

Precise experimental data for properties such as melting and boiling points are not widely published. However, its fundamental structural and computed properties are well-defined.

Table 1: Core Properties of **5-Chloro-1,2,3,4-tetrahydro-1,6-naphthyridine**

Property	Value	Source
CAS Number	98490-61-0	PubChem[1]
Molecular Formula	C <sub>8</sub> H <sub>9</sub> ClN <sub>2</sub>	PubChem[1]
Molecular Weight	168.62 g/mol	PubChem[1]
IUPAC Name	5-chloro-1,2,3,4-tetrahydro-1,6-naphthyridine	PubChem[1]
Canonical SMILES	C1CC2=C(C=CN=C2Cl)NC1	PubChem[1]
InChI Key	JVMIUCCIXSCUTR-UHFFFAOYSA-N	PubChem[1]
XLogP3 (Computed)	2.2	PubChem[1]
Topological Polar Surface Area	24.9 Å <sup>2</sup>	PubChem[1]
Hydrogen Bond Donor Count	1	PubChem[1]
Hydrogen Bond Acceptor Count	2	PubChem[1]
Physical Form	Powder (typical)	Sigma-Aldrich[2]

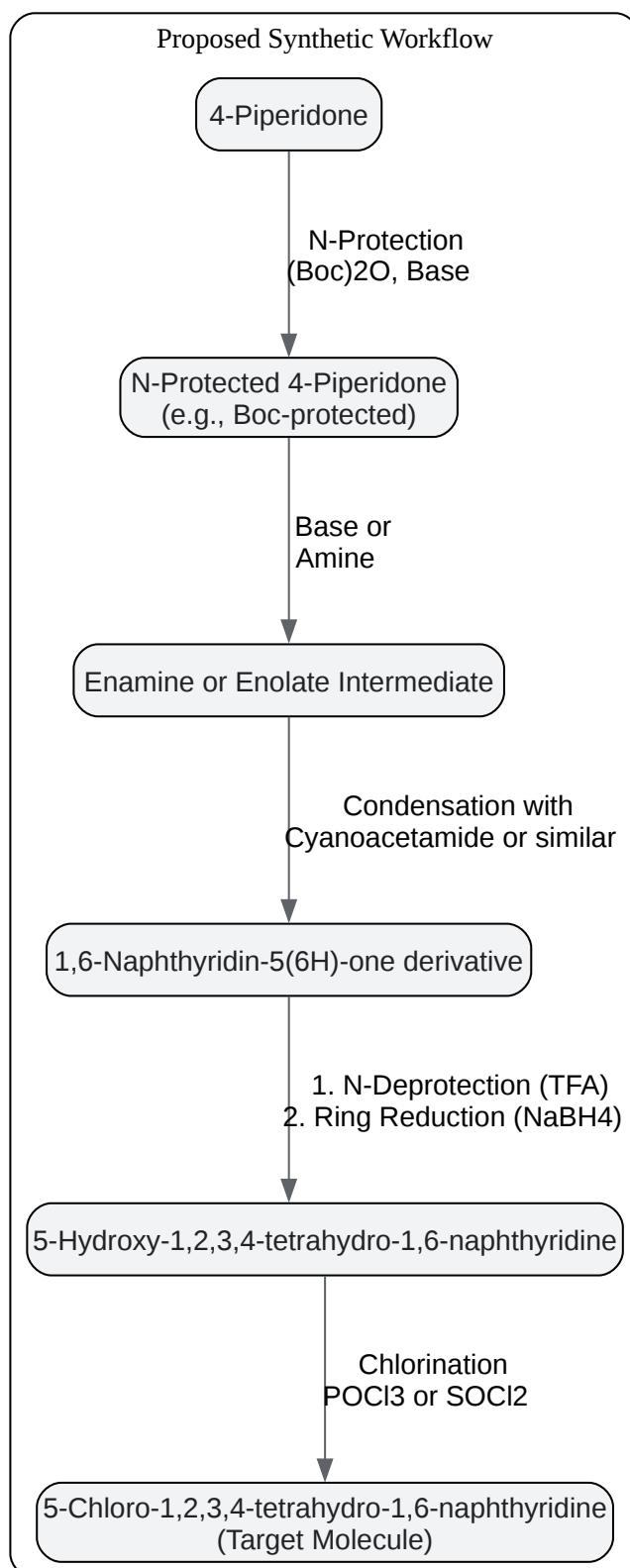
**Solubility Profile:** Based on its structure, the compound is predicted to be soluble in chlorinated solvents (dichloromethane, chloroform), ethers (THF, dioxane), and alcohols (methanol,

ethanol), with negligible solubility in water.<sup>[3]</sup>

## Synthesis Methodologies

While a specific, peer-reviewed synthesis for **5-Chloro-1,2,3,4-tetrahydro-1,6-naphthyridine** is not readily available, a plausible and robust synthetic route can be designed based on established methodologies for related naphthyridine systems. A common strategy involves the construction of a substituted pyridine ring followed by annulation and reduction of the second ring.

One effective approach is the annulation of a pyridine ring onto a piperidone precursor, followed by chlorination. This multi-step process offers good control over the introduction of substituents.



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Caption: Proposed multi-step synthesis of the target compound.

## Experimental Protocol: A Representative Synthesis

This protocol is a conceptual adaptation based on the synthesis of related naphthyridinone and tetrahydronaphthyridine scaffolds.<sup>[4][5]</sup>

### Step 1: Synthesis of N-Boc-1,6-naphthyridin-5(6H)-one

- To a solution of N-Boc-4-piperidone (1.0 eq) in anhydrous ethanol, add cyanoacetamide (1.1 eq) and piperidine (0.2 eq).
- Heat the mixture to reflux for 12-18 hours, monitoring the reaction by TLC.
- Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
- Purify the residue by column chromatography (Silica gel, EtOAc/Hexanes gradient) to yield the N-Boc protected naphthyridinone. Causality: This is a classic Guareschi-Thorpe condensation, where the activated methylene group of cyanoacetamide condenses with the ketone to initiate ring formation. Piperidine acts as a basic catalyst.

### Step 2: Reduction and Deprotection

- Dissolve the product from Step 1 in methanol and cool to 0 °C.
- Add sodium borohydride (NaBH<sub>4</sub>, 3.0 eq) portion-wise, maintaining the temperature below 10 °C.
- After the addition is complete, allow the reaction to warm to room temperature and stir for 4 hours.
- Simultaneously, the Boc group may be partially or fully cleaved. To ensure complete deprotection, acidify the mixture carefully with 4M HCl in dioxane and stir for 1 hour.
- Neutralize with saturated NaHCO<sub>3</sub> solution and extract with dichloromethane. The resulting product is 5-Hydroxy-1,2,3,4-tetrahydro-1,6-naphthyridine. Causality: NaBH<sub>4</sub> is a mild reducing agent capable of reducing the pyridone carbonyl to a hydroxyl group without affecting the aromaticity of the ring. Acidic workup removes the Boc protecting group.

### Step 3: Chlorination

- To the crude 5-Hydroxy-1,2,3,4-tetrahydro-1,6-naphthyridine from Step 2, add phosphorus oxychloride ( $\text{POCl}_3$ , 5.0 eq) carefully at 0 °C.
- Heat the mixture to 100 °C and maintain for 3-5 hours.
- Cool the reaction mixture and pour it cautiously onto crushed ice.
- Basify the aqueous solution with solid NaOH or concentrated  $\text{NH}_4\text{OH}$  to pH > 10.
- Extract the product with ethyl acetate, dry the organic layer over  $\text{Na}_2\text{SO}_4$ , and concentrate.
- Purify by column chromatography to yield **5-Chloro-1,2,3,4-tetrahydro-1,6-naphthyridine**.  
Causality:  $\text{POCl}_3$  is a standard reagent for converting hydroxyl groups on heteroaromatic rings into chlorides via an electrophilic substitution mechanism on the oxygen, followed by nucleophilic attack by chloride.

## Spectroscopic Characterization (Predicted)

While experimental spectra are not publicly available, the key features can be predicted based on the molecular structure.

### $^1\text{H}$ NMR (400 MHz, $\text{CDCl}_3$ ):

- $\delta$  7.0-7.5 (d, 1H): Aromatic proton at C-8.
- $\delta$  6.5-6.8 (d, 1H): Aromatic proton at C-7.
- $\sim\delta$  4.5-5.0 (br s, 1H): NH proton of the piperidine ring (N-1).
- $\delta$  3.3-3.6 (t, 2H): Methylene protons at C-2 (adjacent to NH).
- $\delta$  2.8-3.1 (t, 2H): Methylene protons at C-4 (benzylic position).
- $\delta$  1.9-2.2 (m, 2H): Methylene protons at C-3.

### $^{13}\text{C}$ NMR (100 MHz, $\text{CDCl}_3$ ):

- $\delta \sim 155\text{-}160$ : C-5 (carbon bearing chlorine).
- $\delta \sim 150\text{-}155$ : C-8a (bridgehead carbon).
- $\delta \sim 135\text{-}140$ : C-7.
- $\delta \sim 120\text{-}125$ : C-8.
- $\delta \sim 115\text{-}120$ : C-4a (bridgehead carbon).
- $\delta \sim 40\text{-}45$ : C-2.
- $\delta \sim 25\text{-}30$ : C-4.
- $\delta \sim 20\text{-}25$ : C-3.

Mass Spectrometry (EI):

- Expected molecular ion ( $M^+$ ) at  $m/z$  168.
- A characteristic  $M+2$  peak at  $m/z$  170 with approximately one-third the intensity of the  $M^+$  peak, confirming the presence of a single chlorine atom.

## Chemical Reactivity and Derivatization Potential

The molecule possesses two primary sites for chemical modification: the nucleophilic secondary amine (N-1) and the electrophilic carbon bearing the chlorine atom (C-5).

### Reactions at the N-1 Position

The secondary amine in the piperidine ring is a typical nucleophile and can undergo a variety of standard transformations.

- N-Alkylation: Reaction with alkyl halides in the presence of a mild base (e.g.,  $K_2CO_3$  or  $Et_3N$ ) to introduce alkyl substituents.
- N-Acylation: Reaction with acyl chlorides or anhydrides to form amides.

- Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent (e.g.,  $\text{NaBH}(\text{OAc})_3$ ) to yield N-substituted products.
- N-Arylation: Palladium-catalyzed Buchwald-Hartwig amination with aryl halides or triflates provides access to N-aryl derivatives.<sup>[6]</sup>

## Reactions at the C-5 Position (Chloro Group)

The chlorine atom at C-5 is the key to unlocking extensive derivatization of the pyridine core. Its reactivity is dominated by two major classes of reactions.

The electron-withdrawing effect of the ring nitrogen at position 6 (para to the chlorine) and position 1 (via the fused ring system) activates the C-5 position for nucleophilic attack. The reaction proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex.<sup>[7][8]</sup>

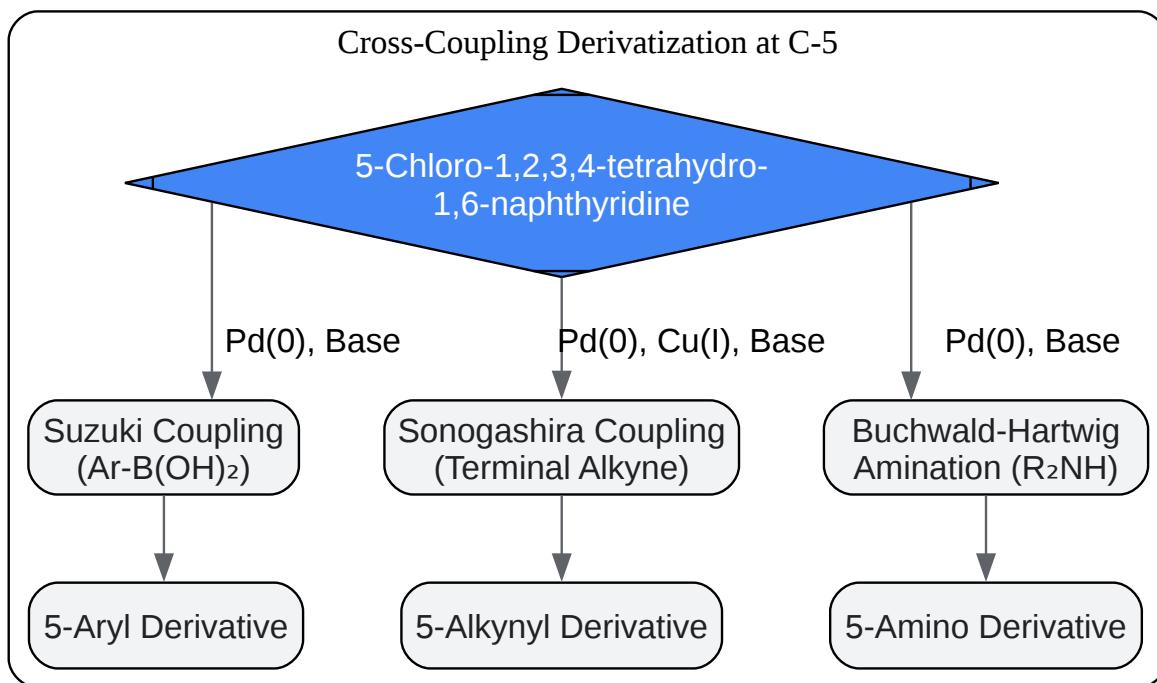
Caption: Generalized mechanism for SNAr at the C-5 position.

Protocol: General Procedure for SNAr with an Amine

- In a sealed vial, dissolve **5-Chloro-1,2,3,4-tetrahydro-1,6-naphthyridine** (1.0 eq) and the desired amine nucleophile (1.2-2.0 eq) in a polar aprotic solvent like DMSO or NMP.
- Add a non-nucleophilic base such as diisopropylethylamine (DIPEA, 2.0 eq).
- Heat the reaction mixture to 100-150 °C for 6-24 hours.
- Monitor progress by LC-MS. Upon completion, cool to room temperature, dilute with water, and extract the product with ethyl acetate.
- Purify via column chromatography.

This method is effective for a range of nucleophiles, including primary and secondary amines, alkoxides, and thiolates.

Cross-coupling reactions offer a powerful and versatile alternative for forming C-C and C-N bonds under milder conditions than many SNAr reactions.<sup>[9][10]</sup> The C-Cl bond can be readily activated by a palladium(0) catalyst.



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Caption: Key cross-coupling reactions for C-5 functionalization.

Protocol: General Procedure for Suzuki-Miyaura Coupling

- To an oven-dried flask, add **5-Chloro-1,2,3,4-tetrahydro-1,6-naphthyridine** (1.0 eq), the desired arylboronic acid (1.5 eq), a palladium catalyst (e.g.,  $\text{Pd}(\text{PPh}_3)_4$ , 5 mol%), and a base (e.g.,  $\text{K}_2\text{CO}_3$ , 2.0 eq).
- Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
- Add a degassed solvent system, typically 1,4-dioxane and water (4:1).
- Heat the mixture to 80-100 °C until the starting material is consumed (monitor by TLC or LC-MS).
- Cool the reaction, dilute with ethyl acetate, and wash with water and brine.

- Dry the organic layer, concentrate, and purify by column chromatography. Causality: The palladium(0) catalyst undergoes oxidative addition into the C-Cl bond. Following transmetalation with the boronic acid and reductive elimination, the C-C bond is formed, and the catalyst is regenerated.

## Applications and Outlook

**5-Chloro-1,2,3,4-tetrahydro-1,6-naphthyridine** is a strategic intermediate for building libraries of compounds for high-throughput screening. Its derivatives have been explored for various therapeutic targets. The ability to easily modify both the N-1 and C-5 positions allows for fine-tuning of pharmacological activity, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties. The chloro-substituent itself can be beneficial, potentially participating in halogen bonding with protein targets or modulating the pKa of the heterocyclic system.[10]

## Safety and Handling

- Hazard Identification: The compound is classified with GHS07 pictograms. Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[2]
- Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes.[3]
- Storage: Store in a tightly sealed container in a cool, dry place. Recommended storage temperature is 2-8 °C.[11]

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